molecular formula C18H26N2O5 B2546672 Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate CAS No. 125719-13-3

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate

Cat. No.: B2546672
CAS No.: 125719-13-3
M. Wt: 350.415
InChI Key: RGIBNLUTUQVQMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amide linkage, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.

    Formation of the amide bond: The Boc-protected amine is then coupled with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.

    Esterification: The resulting amide is esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: Carboxylic acids and amines.

    Deprotection: Free amine and tert-butanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate.

Comparison with Similar Compounds

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate can be compared with other similar compounds, such as:

These compounds share the Boc protecting group and ester functionalities, making them useful intermediates in organic synthesis. the presence of different functional groups (e.g., hydroxyl vs. amide) can lead to variations in reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, contributing to advancements in chemistry, biology, medicine, and industrial processes.

Properties

IUPAC Name

ethyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-5-24-15(21)12-19-16(22)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIBNLUTUQVQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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